3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
CAS No.: 1185155-98-9
Cat. No.: VC4156544
Molecular Formula: C20H19ClFN3O
Molecular Weight: 371.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185155-98-9 |
|---|---|
| Molecular Formula | C20H19ClFN3O |
| Molecular Weight | 371.84 |
| IUPAC Name | 3-(3-chlorophenyl)-8-[(4-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
| Standard InChI | InChI=1S/C20H19ClFN3O/c21-16-3-1-2-15(12-16)18-19(26)24-20(23-18)8-10-25(11-9-20)13-14-4-6-17(22)7-5-14/h1-7,12H,8-11,13H2,(H,24,26) |
| Standard InChI Key | MVZXLIFSHYCDKO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F |
Introduction
The compound 3-(3-Chlorophenyl)-8-[(4-Fluorophenyl)methyl]-1,4,8-Triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule with a unique structure, featuring a triazaspirodecane core. This compound is identified by the CAS number 1185155-98-9 and has a molecular formula of C20H19ClFN3O . The presence of both chloro and fluoro substituents on the phenyl rings suggests potential applications in pharmaceuticals or materials science due to their influence on chemical and physical properties.
Synthesis and Preparation
The synthesis of 3-(3-Chlorophenyl)-8-[(4-Fluorophenyl)methyl]-1,4,8-Triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. These may include the formation of the triazaspirodecane core followed by the introduction of the chlorophenyl and fluorophenylmethyl substituents. Detailed synthetic procedures are not readily available in the provided sources, but they would likely involve standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.
Potential Applications
Given its complex structure, this compound may have potential applications in various fields:
-
Pharmaceuticals: The presence of chloro and fluoro substituents can influence the compound's pharmacokinetic properties, making it a candidate for drug development.
-
Materials Science: The unique structure could provide interesting optical or electrical properties, useful in materials science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume